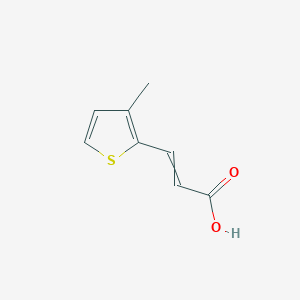
Silver bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Silver bis(trifluoromethanesulfonyl)imide, commonly referred to as this compound, is a silver-based salt widely used as a catalyst in organic synthesis. It is known for its high efficiency and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
Wirkmechanismus
Target of Action
Silver bis(trifluoromethanesulfonyl)imide (AgNTf2) is a silver-based salt that primarily targets indole derivatives . It is used in the C3 regioselective alkylation of these derivatives .
Mode of Action
AgNTf2 interacts with its targets through conjugated addition type reactions with α, β-enones . This interaction results in the alkylation of indole derivatives at the C3 position .
Biochemical Pathways
The primary biochemical pathway affected by AgNTf2 is the alkylation of indole derivatives . The downstream effects of this pathway include the synthesis of chromans, quinolinones, and tetrahydronaphthalenes .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of AgNTf2’s action primarily involve the modification of indole derivatives . This can lead to the formation of new compounds, such as chromans, quinolinones, and tetrahydronaphthalenes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of AgNTf2. For instance, the compound is sensitive to moisture and light , which can affect its stability and reactivity. Furthermore, it is known to be hygroscopic , meaning it readily absorbs moisture from the environment, which can also impact its properties and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of silver nitrate with lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Silver bis(trifluoromethanesulfonyl)imide is involved in various types of chemical reactions, including:
Cycloaddition Reactions: It catalyzes the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines.
Hydroamination Reactions: It enables the regioselective hydroamination of unsymmetrical internal alkynes with anilines.
Allylation Reactions: It mediates the allylation of hexahydropyrroloindoles with allylsilanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ynamides, isoxazol-5-amines, anilines, and allylsilanes. The reactions typically proceed under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include functionalized pyrrole-3-carboxamide derivatives, β-enamino esters, and 3,4-dihydro-1,3-oxazin-2-one skeletons .
Wissenschaftliche Forschungsanwendungen
Silver bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cycloaddition, hydroamination, and allylation .
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver triflate (AgOTf): Another silver-based catalyst used in organic synthesis.
Silver acetate (AgOAc): Commonly used in oxidation reactions.
Silver nitrate (AgNO3): Widely used in various chemical reactions, including halogenation and nitration.
Uniqueness
Silver bis(trifluoromethanesulfonyl)imide is unique due to its high efficiency and selectivity in catalyzing a wide range of reactions. Its ability to generate reactive intermediates and facilitate complex transformations sets it apart from other silver-based catalysts .
Eigenschaften
IUPAC Name |
silver;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Ag/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLTRBDKXZSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AgF6NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189114-61-2 | |
| Record name | Silver Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Bromomethyl)-5-fluorophenyl]boronic acid](/img/structure/B8017925.png)







![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)



